2-(Dimethylamino)-5-(methylthio)phenol
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Overview
Description
2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL typically involves the reaction of 2,5-dihydroxybenzenesulfonic acid with dimethylamine and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The dimethylamino and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted phenols.
Scientific Research Applications
2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)PHENOL: Lacks the methylsulfanyl group, resulting in different chemical properties.
5-(METHYLSULFANYL)PHENOL: Lacks the dimethylamino group, affecting its reactivity and applications.
2-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL: Similar structure but different position of the methylsulfanyl group.
Uniqueness
2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL is unique due to the presence of both dimethylamino and methylsulfanyl groups on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13NOS |
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Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)8-5-4-7(12-3)6-9(8)11/h4-6,11H,1-3H3 |
InChI Key |
XLQHFKAELFTSPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)SC)O |
Origin of Product |
United States |
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